6-(苊酰胺-5-甲酰氨基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Fluorescein-5-carboxamido)hexanoic acid, also known as Fluorescein Carboxylic Acid (FCA), is a fluorescent molecule that has been widely used in a variety of scientific applications due to its unique properties. FCA is a fluorescent compound that absorbs light in the visible spectrum and emits light in the near-infrared region. It is a water-soluble compound that is stable in a wide pH range, making it an ideal molecule for use in a variety of scientific experiments. FCA has been used in a variety of applications, including biomedical imaging, fluorescence-activated cell sorting (FACS), and drug delivery.

科学研究应用

Fluorescent Label for Proteins

6-(Fluorescein-5-carboxamido)hexanoic acid is used as a fluorescein-based fluorescent label for proteins . This compound can be conjugated to proteins, allowing them to be visualized and analyzed in various applications, such as quenching experiments .

Quenching Experiments

In quenching experiments, the fluorescence of a molecule (in this case, a protein labeled with 6-(Fluorescein-5-carboxamido)hexanoic acid) is reduced by another molecule. This technique is often used to study protein structure and conformation, protein-protein interactions, and dynamic processes such as folding and unfolding .

Protein Analysis

This compound is used in protein analysis reagents for crosslinking, labeling, and protein modification . It allows for the study of protein structure, function, and interactions, providing valuable information for various fields of research, including biochemistry, molecular biology, and pharmacology .

Fluorescence Spectroscopy

6-(Fluorescein-5-carboxamido)hexanoic acid can be used in fluorescence spectroscopy, a technique that uses the interaction of light with matter to study the properties of organic and inorganic substances . The compound’s fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) make it suitable for this application .

Bioconjugation

The compound can be used for bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule . The succinimidyl ester reactive group of the compound reacts with primary amines on proteins and ligands, amine-modified oligonucleotides, and other amine-containing molecules .

Fluorescence Microscopy

6-(Fluorescein-5-carboxamido)hexanoic acid can be used in fluorescence microscopy, a technique that uses fluorescence to generate an image and to study the properties of organic or inorganic substances . Its fluorescein label can be detected with standard FITC or GFP filter sets .

作用机制

Target of Action

The primary target of 6-(Fluorescein-5-carboxamido)hexanoic acid is proteins . This compound is used as a fluorescein-based fluorescent label for proteins .

Mode of Action

6-(Fluorescein-5-carboxamido)hexanoic acid interacts with its protein targets by covalently binding to them . This compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .

Result of Action

The result of the action of 6-(Fluorescein-5-carboxamido)hexanoic acid is the labeling of proteins with a fluorescent tag . This allows for the visualization and analysis of the proteins in various applications, such as quenching experiments .

Action Environment

The action, efficacy, and stability of 6-(Fluorescein-5-carboxamido)hexanoic acid can be influenced by various environmental factors. For instance, the compound is soluble in DMF and DMSO , suggesting that the choice of solvent can impact its action. Additionally, its fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) indicate that the pH and ionic strength of the environment can affect its fluorescence efficiency. The compound should be stored at 2-8°C , indicating that temperature can influence its stability.

属性

IUPAC Name |

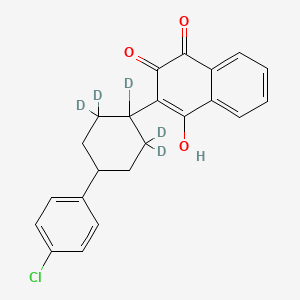

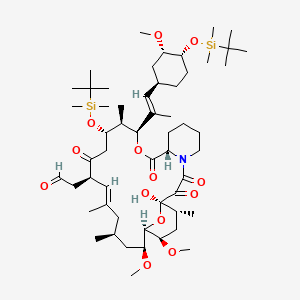

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQBPACVENBWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Fluorescein-5-carboxamido)hexanoic acid | |

Q & A

Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?

A1: 6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.

Q2: How is 6-(fluorescein-5-carboxamido)hexanoic acid attached to target molecules?

A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.

Q3: Can you give an example of how 6-(fluorescein-5-carboxamido)hexanoic acid is used to study specific biological processes?

A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.

Q4: Were there any challenges associated with using 6-(fluorescein-5-carboxamido)hexanoic acid in these studies?

A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)